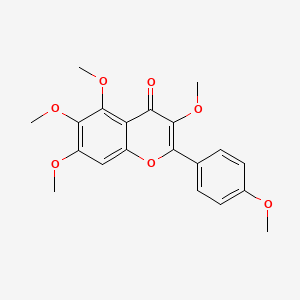

3,4',5,6,7-Pentamethoxyflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5,6,7-tetramethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)17-20(26-5)16(21)15-13(27-17)10-14(23-2)18(24-3)19(15)25-4/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNRDLYPIYHOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334572 | |

| Record name | 3,4',5,6,7-PENTAMETHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4472-73-5 | |

| Record name | 3,4',5,6,7-PENTAMETHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Natural Occurrence, Isolation, and Research Characterization of Polymethoxyflavones

Identification of Natural Sources and Isolation Pathways

The occurrence of 3,4',5,6,7-Pentamethoxyflavone and related PMFs is predominantly documented in specific plant families, where they are believed to play a role in the plant's defense mechanisms. researchgate.net

Occurrence in Rutaceae Plants

The Rutaceae family, particularly the genus Citrus, is a primary source of a diverse array of polymethoxyflavones. researchgate.netnih.gov These compounds are mainly located in the peels of citrus fruits. researchgate.net

Murraya paniculata : Also known as orange jasmine, this plant is a notable source of various methoxyflavonoids. Studies have led to the isolation of several PMFs from its leaves and stems, including 5,7,3′,4′,5′-pentamethoxyflavone, 3,5,7,3′,4′,5′-hexamethoxyflavone, and 3,5,7,8,3′,4′,5′-heptamethoxyflavone. researchgate.netorientjchem.org Specifically, 5,6,7,3′,4′-pentamethoxyflavone has been identified in the leaves of this plant. researchgate.net

Neoraputia magnifica : While specific data on this compound in this species is not detailed in the provided results, the Rutaceae family is well-established as a rich source of PMFs.

Citrus species : A wide range of PMFs, including pentamethoxyflavones, have been isolated from various Citrus species such as sweet orange (Citrus sinensis), mandarin (Citrus reticulata), and the hybrid Hallabong. researchgate.netresearchgate.netnih.gov For instance, 5,6,7,3',4'-pentamethoxyflavone and 5,6,7,8,4'-pentamethoxyflavone have been identified in citrus peels. researchgate.netnih.gov The concentration and composition of PMFs can vary depending on the species and the maturity of the fruit. researchgate.net

Presence in Other Plant Families

Beyond the Rutaceae family, polymethoxyflavones have been identified in several other plant families, highlighting their broader distribution in the plant kingdom.

Orthosiphon stamineus : Commonly known as cat's whiskers, this medicinal plant from the Lamiaceae family is recognized for containing various flavonoids, although specific mention of this compound is less common.

Kaempferia parviflora : A member of the Zingiberaceae family, also known as Thai black ginger, is a rich source of PMFs. nih.govarabjchem.org Phytochemical investigations have identified compounds such as 5,7-dimethoxyflavone, 5,7,4'-trimethoxyflavone, and 3,5,7,3',4'-pentamethoxyflavone. nih.govkribb.re.krmdpi.commdpi.com

Lantana ukambensis : This plant from the Verbenaceae family has been found to contain polymethoxyflavones. nih.gov Research has led to the isolation of 5-hydroxy-6,7,3′,4′,5′-pentamethoxyflavone from this plant. nih.gov

Gardenia obtusifolia : While detailed information on the specific PMFs in this Rubiaceae species is limited in the provided results, the genus is known for producing a variety of flavonoids.

Estragon (Artemisia dracunculus) and Thyme (Thymus vulgaris) : These herbs, belonging to the Asteraceae and Lamiaceae families respectively, are known to contain flavonoids, though specific data on this compound is not prominent in the search results.

Advanced Isolation Methodologies for Polymethoxyflavones in Research

The isolation and purification of specific polymethoxyflavones from complex plant matrices present a significant challenge due to the structural similarities among these compounds. isnff-jfb.comsciopen.com Researchers employ a combination of extraction and chromatographic techniques to achieve separation.

Solvent Extraction Techniques

The initial step in isolating PMFs from plant material typically involves solvent extraction. The choice of solvent is crucial and depends on the polarity of the target compounds.

Maceration with Methylene (B1212753) Chloride : This technique involves soaking the plant material in methylene chloride to extract compounds of medium polarity. For instance, the maceration of Lantana ukambensis powder with methylene chloride yielded a crude extract from which polymethoxyflavones were subsequently isolated. nih.gov

Other Solvents : Various other solvents are used for extracting PMFs. Due to their relatively low polarity, nonpolar solvents like hexane (B92381) and petroleum ether, as well as more polar solvents like ethanol (B145695), methanol, and ethyl acetate (B1210297), have been successfully employed. researchgate.netmdpi.comnih.gov The selection often depends on the specific plant matrix and the target PMFs. For example, ethanol is commonly used for extracting PMFs from citrus peels. spkx.net.cngoogle.com

Chromatographic Separation Methods

Following initial extraction, various chromatographic techniques are essential for the separation and purification of individual polymethoxyflavones.

Column Chromatography (CC) : This is a fundamental and widely used method for the initial fractionation of crude extracts. Silica gel is a common stationary phase, and a gradient solvent system, often involving hexane and ethyl acetate or dichloromethane (B109758) and methanol, is used to elute compounds based on their polarity. isnff-jfb.comresearchgate.net While effective for initial separation, it often cannot resolve closely related PMFs. isnff-jfb.com

High-Speed Counter-Current Chromatography (HSCCC) : HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of samples. nih.govscielo.br It has proven effective for the preparative isolation of flavonoids. nih.govmdpi.comnih.gov A suitable two-phase solvent system is crucial for successful separation. For instance, a system of n-hexane/ethyl acetate/methanol/water has been used to isolate PMFs from tangerine peel extract. isnff-jfb.com HSCCC has been successfully used to separate nobiletin (B1679382), tangeretin (B192479), and other PMFs from Citrus extracts. isnff-jfb.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful analytical and preparative technique for the separation, quantification, and purification of PMFs. mdpi.comspkx.net.cnnih.gov Both normal-phase and reversed-phase HPLC are utilized. isnff-jfb.com Preparative HPLC (prep-HPLC) is often used as a final purification step to obtain highly pure individual PMFs. isnff-jfb.commdpi.com For example, a combination of macroporous resin treatment followed by prep-HPLC with a C18 column has been used to purify five different PMFs from tangerine. isnff-jfb.com

Research-Oriented Characterization Techniques for Structural Elucidation

Once isolated, the precise chemical structure of a polymethoxyflavone must be determined. This is accomplished through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR techniques are indispensable for the complete structural elucidation of flavonoids. scielo.brresearchgate.netmdpi.com Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity of protons and carbons within the molecule, allowing for the unambiguous assignment of the methoxy (B1213986) groups and the core flavonoid structure. scielo.br

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isolated compounds. nih.govscielo.bracs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps in determining the elemental composition of the molecule. mdpi.com When coupled with a chromatographic system like HPLC (HPLC-MS), it becomes a powerful tool for identifying known compounds in a mixture and providing structural clues for new ones. mdpi.comacs.org

Ultraviolet-Visible (UV) Spectroscopy : UV spectroscopy provides information about the flavonoid's core structure and the substitution pattern of hydroxyl and methoxyl groups. nih.gov The use of shift reagents like sodium methoxide (B1231860) (NaOMe), sodium acetate (NaOAc), and boric acid (H₃BO₃) can help to identify the location of free hydroxyl groups on the flavonoid skeleton. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, APT, COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of flavonoids. Through a combination of one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, the exact placement of protons and carbons, and thus the substitution pattern of the methoxy groups on the flavone (B191248) skeleton, can be established.

Detailed spectroscopic analysis has been performed on 8-hydroxy-3,4',5,6,7-pentamethoxyflavone, a new flavonol isolated from a commercial sample of Citrus aurantifolia (Persian lime). redalyc.org The structural determination was accomplished using an array of NMR techniques, including ¹H NMR, ¹³C NMR, APT, COSY, NOESY, HMQC, and HMBC. redalyc.org The use of these comprehensive 2D NMR techniques allowed for the complete and unambiguous assignment of all proton and carbon signals. redalyc.orgscielo.br

The ¹H NMR data reveals characteristic signals for the methoxy groups and the aromatic protons on the A and B rings. redalyc.org Similarly, the ¹³C NMR spectrum provides the chemical shifts for all carbon atoms in the molecule, including the carbonyl carbon (C-4) and the methoxy carbons. redalyc.org

Table 1: ¹H NMR Spectroscopic Data for 8-hydroxy-3,4',5,6,7-pentamethoxyflavone (400 MHz, CDCl₃) redalyc.org

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| H-2' and H-6' | 8.24 | d | 9.2 |

| H-3' and H-5' | 7.05 | d | 9.2 |

| OCH₃-7 | 4.12 | s | |

| OCH₃-3 | 4.03 | s | |

| OCH₃-6 | 3.99 | s | |

| OCH₃-5 | 3.96 | s | |

| OCH₃-4' | 3.89 | s |

s: singlet, d: doublet

Table 2: ¹³C NMR Spectroscopic Data for 8-hydroxy-3,4',5,6,7-pentamethoxyflavone (100 MHz, CDCl₃) redalyc.org

| Carbon | Chemical Shift (δ ppm) | Carbon | Chemical Shift (δ ppm) |

|---|---|---|---|

| C-2 | 155.0 | C-1' | 123.6 |

| C-3 | 140.0 | C-2' | 130.3 |

| C-4 | 175.7 | C-3' | 114.1 |

| C-4a | 115.1 | C-4' | 162.7 |

| C-5 | 145.9 | C-5' | 114.1 |

| C-6 | 140.7 | C-6' | 130.3 |

| C-7 | 151.0 | OCH₃-3 | 60.1 |

| C-8 | 134.1 | OCH₃-5 | 61.0 |

| C-8a | 149.3 | OCH₃-6 | 61.5 |

| OCH₃-7 | 61.7 |

Mass Spectrometry (MS) (e.g., UPLC/ESI-MS, LC-ESI-MS, EI-MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) are particularly useful for analyzing volatile compounds like polymethoxyflavones.

The mass spectrum of 8-hydroxy-3,4',5,6,7-pentamethoxyflavone was obtained using GC-EIMS at 70 eV. redalyc.org The analysis showed a molecular ion peak [M]⁺ at an m/z of 388, confirming the molecular weight of the compound. redalyc.org The fragmentation pattern is also characteristic, showing a significant peak at m/z 373, which corresponds to the loss of a methyl group ([M-CH₃]⁺). redalyc.org This fragmentation is a common feature in methoxylated flavonoids.

Table 3: GC-EIMS Fragmentation Data for 8-hydroxy-3,4',5,6,7-pentamethoxyflavone redalyc.org

| m/z | Proposed Fragment | Relative Intensity (%) |

|---|---|---|

| 388 | [M]⁺ | 100 |

| 373 | [M-CH₃]⁺ | 98 |

| 345 | [M-CH₃-CO]⁺ | 12 |

| 327 | 39 |

X-ray Crystallography for Structural Confirmation

While X-ray diffraction studies have been successfully employed to confirm the structures of several related polymethoxyflavones, such as 5-hydroxy-3,6,7,8,4'-pentamethoxyflavone, no specific crystal structure data for this compound or its 8-hydroxy derivative was found in the surveyed literature. scielo.br The successful crystallization and X-ray analysis of a compound depends heavily on obtaining a high-quality single crystal, which can be a challenging and time-consuming process.

Iii. Chemical Synthesis and Structural Modification Strategies for 3,4 ,5,6,7 Pentamethoxyflavone and Analogues

Synthetic Approaches for 3,4',5,6,7-Pentamethoxyflavone

The total synthesis of this compound, also known as sinensetin (B1680974), and other polymethoxyflavones (PMFs) generally relies on established flavonoid chemistry. The most common strategies involve the construction of the core flavone (B191248) skeleton followed by methylation.

A primary method begins with an Aldol condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) to form a chalcone (B49325) intermediate. vulcanchem.com Specifically for flavones with a 5,6,7-trimethoxy substitution pattern on the A-ring, the synthesis can start from 6-hydroxy-2,3,4-trimethoxyacetophenone. mdpi.com This starting material is often prepared via a Friedel–Crafts acylation of a corresponding phenol. mdpi.com

The subsequent and crucial step is the oxidative cyclization of the chalcone precursor. A widely used and efficient method for this transformation employs iodine in dimethyl sulfoxide (B87167) (DMSO), which typically affords the desired flavone in high yield. researchgate.net Once the flavone core is established, the final structure of this compound is achieved through the sequential and regioselective methylation of any remaining hydroxyl groups. vulcanchem.com This can be accomplished using methylating agents like dimethyl sulfate. vulcanchem.com For instance, the synthesis of various 5,6,7-trimethoxyflavones, including sinensetin (5,6,7,3',4'-pentamethoxyflavone), has been successfully reported using these general principles. researchgate.netchemfaces.com

Chemical Derivatization and Analogue Synthesis for Research Purposes

Chemical derivatization is the process of transforming a chemical compound into a product with a similar structure, known as a derivative. mdpi.com This is a fundamental tool in medicinal chemistry and chemical biology to investigate structure-activity relationships and enhance the utility of a lead compound. For this compound, derivatization focuses on creating analogues with modified biological activities or improved properties for research.

Hydroxylation and acetylation are key derivatization strategies that alter the polarity, solubility, and interaction of the flavone with biological targets.

Hydroxylation (Demethylation): Introducing hydroxyl groups, often by demethylating specific methoxy (B1213986) groups, can significantly impact biological activity.

Chemical Demethylation: A patented process describes the selective demethylation of permethoxylated flavones at the 5-position using an alcoholic solution of hydrogen chloride (HCl). google.com This method can be used to convert sinensetin into 5-desmethyl-sinensetin (5-hydroxy-3',4',6,7-tetramethoxyflavone). google.com

Biotransformation: Fungal biotransformation offers a method for selective hydroxylation. Certain entomopathogenic fungi can demethylate and hydroxylate methoxyflavones at the C-3′ and C-4′ positions of the B-ring. acs.org This approach can generate novel hydroxylated derivatives from various pentamethoxyflavone precursors. acs.org For example, studies on the related compound 5-demethylnobiletin (5-hydroxy-6,7,8,3′,4′-pentamethoxyflavone) show it can be metabolized into further hydroxylated forms, such as M2 (hydroxylated at the 4'-site) and M3 (hydroxylated at the 3'- and 4'-sites), which exhibit potent anti-inflammatory activities. mdpi.com

Acetylation: The acetylation of hydroxylated flavones is a common strategy to increase their lipophilicity, which can enhance cell membrane permeability and improve oral bioavailability. nih.gov

The acetylation of a hydroxylated precursor is a standard procedure, often carried out using acetic anhydride (B1165640) and pyridine. mdpi.com

Research on 5-demethyltangeretin (a hydroxylated isomer of sinensetin) demonstrated that its acetylated form, 5-acetyloxy-6,7,8,4′-tetramethoxyflavone (5-ATAN), exhibited enhanced anticancer activity and oral bioavailability compared to the parent compound. nih.gov Similarly, 5-acetyloxy-6,7,8,3′,4′-pentamethoxyflavone (5-Ac-Nob) was synthesized from 5-demethylnobiletin to improve its bioavailability and bioactive efficacy for research. acs.org This strategy of converting a hydroxyl group to an acetyl group serves as a prodrug approach, where the acetyl group is later hydrolyzed in the body to release the active hydroxylated compound. nih.gov

| Modification | Example Precursor | Example Product | Purpose/Finding | Reference |

|---|---|---|---|---|

| Demethylation | Sinensetin (3',4',5,6,7-Pentamethoxyflavone) | 5-Desmethyl-sinensetin (5-hydroxy-3',4',6,7-tetramethoxyflavone) | Creation of hydroxylated analogue. | google.com |

| Acetylation | 5-Demethyltangeretin | 5-Acetyloxy-6,7,8,4′-tetramethoxyflavone (5-ATAN) | Enhanced anticancer activity and oral bioavailability. | nih.gov |

| Acetylation | 5-Demethylnobiletin | 5-Acetyloxy-6,7,8,3′,4′-pentamethoxyflavone (5-Ac-Nob) | Improved bioavailability and bioactive efficiency. | acs.org |

Photoaffinity labeling is a powerful technique used to identify and study the interactions between a small molecule and its biological target, typically a protein. sigmaaldrich.com The method involves a photo-reactive probe, which is an analogue of the compound of interest that contains a photolabile group. sigmaaldrich.com

The synthesis of such a probe based on this compound would involve incorporating a photo-reactive moiety, such as a diazirine or benzophenone, into the flavone structure. sigmaaldrich.com Trifunctional building blocks are often used, which contain a group for coupling to the ligand, the photo-reactive group, and a bioorthogonal handle (like an alkyne) for subsequent detection or enrichment. sigmaaldrich.com

Upon exposure to UV light, the photo-reactive group generates a highly reactive species (e.g., a carbene from a diazirine) that forms a stable, covalent bond with amino acid residues at the binding site of the target protein. enamine.net This allows for the identification of the protein target and the precise mapping of the binding site. While the direct synthesis of a this compound photoaffinity probe is not detailed in the provided literature, the principles are well-established. For example, photoaffinity probes have been used to study how related pentamethoxyflavones interact with proteins like P-glycoprotein to reverse multidrug resistance. bibliotekanauki.pluni-bonn.de The use of CF3-diazirines is particularly advantageous as they reduce off-target labeling. enamine.net

Hydroxylation and Acetylation at Specific Positions

Development of Modified Structures for Enhanced Research Utility

The development of modified structures of this compound and its analogues is driven by the need to create more effective research tools. The goal is to produce molecules with improved potency, selectivity, metabolic stability, or suitability for specific experimental assays.

Improved Pharmacokinetics: A significant challenge in flavonoid research is often poor bioavailability. As discussed, acetylation of hydroxylated PMFs to create prodrugs is a successful strategy to enhance absorption and bioavailability, leading to higher plasma concentrations and greater distribution in tissues. nih.govacs.org Another powerful technique is isotopic labeling. For instance, a deuterium-labeled version of sinensetin, 3',4',5,6,7-Pentamethoxyflavone-d3, has been synthesized. The deuterium (B1214612) substitution improves metabolic stability and provides a valuable tool for tracing the compound in pharmacokinetic and metabolic pathway analyses.

Enhanced Biological Activity: Modifications can lead to analogues with more potent or specific biological effects. The metabolites of 5-demethylnobiletin, which feature additional hydroxyl groups on the B-ring, were found to have stronger anti-inflammatory activity than the parent compound, highlighting how subtle structural changes can significantly enhance bioactivity. mdpi.com

Probing Molecular Interactions: The synthesis of photoaffinity probes and other labeled analogues provides indispensable tools for target identification and validation, which are crucial steps in understanding the molecular mechanisms underlying the biological effects of this compound. sigmaaldrich.com

Iv. Biosynthesis of Polymethoxyflavones

Genetic Regulatory Networks Associated with Polymethoxyflavone Biosynthesis

The biosynthesis of PMFs is not merely a result of enzyme availability but is tightly controlled by intricate genetic regulatory networks. nih.gov The expression of the biosynthetic genes, particularly the OMTs, is regulated at the transcriptional level, influencing the type and quantity of PMFs produced in a specific plant tissue or developmental stage. nih.govfrontiersin.org

A key finding in citrus genomics is that the evolution of PMF biosynthesis is linked to the duplication and subsequent functional divergence (neofunctionalization) of OMT genes. pnas.orgresearchgate.net In citrus, a cluster of three tandemly duplicated OMT genes, CreOMT3, CreOMT4, and CreOMT5, has been identified as crucial for PMF biosynthesis. pnas.orgresearchgate.net These homologous genes likely arose from a duplication of another gene, CreOMT6, and evolved to have multisite O-methylation activities, enabling the production of various PMFs. pnas.org This neofunctionalization appears to be a foundational event for the specialized PMF pathway in mandarins. nih.gov

Integrated multi-omics approaches, which combine genomics, transcriptomics, and metabolomics, have been instrumental in uncovering these complex regulatory systems. nih.gov By correlating gene expression patterns with the accumulation of specific PMFs, researchers can identify not only the structural genes (like OMTs) but also the transcription factors that regulate them. nih.govresearchgate.net For instance, in Citrus reticulata cv. Chachiensis, such an approach led to the identification of a potential gene regulatory network associated with PMF biosynthesis. nih.gov

While the specific transcription factors controlling PMF genes are still being fully elucidated, studies on related phenylpropanoid pathways, such as coumarin (B35378) biosynthesis, suggest that families like MYB, bHLH, AP2, and WRKY transcription factors may play crucial roles. frontiersin.org It is plausible that similar regulatory mechanisms are involved in orchestrating the expression of the PMF biosynthetic pathway in response to developmental cues and environmental stimuli like UV light. nih.govresearchgate.net

| Genetic Element | Type | Proposed Function | Organism/Group |

| CreOMT3, CreOMT4, CreOMT5 | Gene Cluster (OMTs) | Crucial structural genes for PMF biosynthesis via neofunctionalization. pnas.orgresearchgate.net | Citrus (Mandarin) |

| Ruby2–Ruby1 | Gene Cluster (Transcription Factors) | Subfunctionalized for anthocyanin biosynthesis regulation, an example of pathway evolution. nih.govpnas.org | Citrus |

| MYB, bHLH, AP2, WRKY | Transcription Factor Families | Potential regulators of phenylpropanoid pathways, including coumarin and likely flavonoid biosynthesis. frontiersin.org | Plants |

V. Molecular and Cellular Mechanisms of Action in Pre Clinical Research

General Modulatory Effects on Cellular Pathways

3,4',5,6,7-Pentamethoxyflavone and its isomers have been shown to interact with and influence a variety of cellular pathways, highlighting their potential as modulators of biological systems. biosynth.com

Research has shown that various pentamethoxyflavone isomers can influence the activity of several enzymes. One area of focus has been on enzymes involved in inflammation and cancer. For instance, some pentamethoxyflavones have been found to inhibit cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins. aacrjournals.orgnih.gov Specifically, 3',4',5',5,7-pentamethoxyflavone (B192069) has been observed to reduce prostaglandin (B15479496) E-2 generation in HCA-7 human-derived colorectal cancer cells with a notable IC50 of 0.8 μmol/L. aacrjournals.orgnih.gov This suggests a direct or indirect inhibitory effect on COX activity.

Additionally, 5,7,3',4',5'-Pentamethoxyflavone has been reported to inhibit pancreatic lipase (B570770) in cell-free assays. caymanchem.com Another isomer, 3,5,7,4',5'-pentamethoxyflavone, has demonstrated inhibitory activity against xanthine (B1682287) oxidase (XOD), with a competitive/non-competitive mixed mode of inhibition. researchmap.jp

This compound and its isomers have been found to impact several critical cell signaling pathways. A significant body of research points to the modulation of pathways involved in cell survival, proliferation, and inflammation.

One key pathway influenced is the PI3K/AKT/GSK3β pathway. A dihydroxy-pentamethoxyflavone was found to inhibit AKT and glycogen (B147801) synthase kinase 3 beta (GSK3β) activation. iiarjournals.orgnih.gov This inhibition is significant as the AKT pathway is a central signaling molecule in the phosphatidylinositide-3-kinase (PI3K) pathway, which is crucial for cell survival. iiarjournals.org

Furthermore, some pentamethoxyflavones have been shown to affect the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmedchemexpress.combiocrick.com Specifically, 3',4',5',5,7-pentamethoxyflavone has been identified as an inhibitor of the Nrf2 pathway, sensitizing cisplatin-resistant A549 non-small cell lung cancer cells to cisplatin (B142131). caymanchem.comnih.govmedchemexpress.combiocrick.com This compound was found to reduce the expression of Nrf2 and its downstream target genes. nih.govbiocrick.com

Other signaling pathways modulated by pentamethoxyflavone derivatives include the Toll-like receptor 4 (TLR4)/MyD88/MAPK and STAT3 pathways in microglia, where a nobiletin (B1679382) derivative, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone, was shown to inhibit neuroinflammation. tandfonline.com

The ability of this compound and its isomers to modulate receptor binding is an area of ongoing investigation. While direct binding studies on this specific isomer are limited, related polymethoxyflavones have shown the ability to interact with cellular receptors. For instance, some polymethoxyflavones have been studied for their potential to modulate the activity of efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are ATP-binding cassette (ABC) transporters that play a role in drug resistance. peerj.com This suggests an indirect form of receptor modulation by affecting the function of these transporter proteins.

Influence on Cell Signaling Pathways

Research on Anticancer Mechanisms

A significant portion of the pre-clinical research on this compound and its isomers has focused on their potential anticancer activities. These studies have explored their effects on cancer cell proliferation, colony formation, and the induction of programmed cell death.

Various isomers of pentamethoxyflavone have demonstrated the ability to inhibit the proliferation and colony-forming ability of a broad spectrum of cancer cell lines.

For example, a dihydroxy-pentamethoxyflavone at a concentration of 1 μM was shown to inhibit the proliferation of prostate, colon, kidney, lung, head and neck, pancreas, breast, leukemia, and myeloma cancer cell lines. iiarjournals.orgnih.govresearchgate.netnih.gov This same compound also suppressed the colony-forming ability of tumor cells, with 50% inhibition observed at a dose of less than 10 nM. iiarjournals.orgnih.govresearchgate.netnih.gov

In colorectal cancer, 3',4',5',5,7-pentamethoxyflavone was found to reduce adenoma cell proliferation in Apc(Min) mice. aacrjournals.orgnih.goviiarjournals.org It also inhibited the growth of APC10.1 mouse adenoma cells in vitro with an IC50 value of 6 μmol/L. aacrjournals.orgnih.gov Furthermore, 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone, a related compound, dose-dependently inhibited the colony formation of multiple colon cancer cells. nih.gov

In breast cancer, a dihydroxy-pentamethoxyflavone inhibited the growth of MCF-7 cells with an IC50 value of 1.5 μg/ml. researchgate.net

Studies on leukemia cell lines have also shown the inhibitory effects of pentamethoxyflavones. 5-hydroxy-3,6,7,8,3′,4′-pentamethoxyflavone and 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone exhibited strong inhibitory activities against the proliferation of HL-60 cells. iiarjournals.orgresearchgate.net

Furthermore, 3',4',5',5,7-pentamethoxyflavone has been shown to sensitize cisplatin-resistant A549 non-small cell lung cancer (NSCLC) cells to cisplatin. caymanchem.com

The table below summarizes the inhibitory effects of various pentamethoxyflavone isomers on different cancer cell lines.

| Cancer Type | Cell Line(s) | Compound | Observed Effect | Citation |

| Prostate | Not specified | 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | Inhibition of proliferation at 1 μM | iiarjournals.orgnih.govresearchgate.netnih.gov |

| Colon | HCA-7, APC10.1, HT-29 | 3',4',5',5,7-pentamethoxyflavone, 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone | Reduced PGE-2 generation, inhibited cell growth (IC50 6 μmol/L), inhibited colony formation | aacrjournals.orgnih.govnih.gov |

| Kidney | Not specified | 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | Inhibition of proliferation at 1 μM | iiarjournals.orgnih.govresearchgate.netnih.gov |

| Lung | A549 (NSCLC) | 3',4',5',5,7-pentamethoxyflavone | Sensitized cisplatin-resistant cells to cisplatin | caymanchem.comnih.govmedchemexpress.combiocrick.com |

| Breast | MCF-7 | 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | Growth inhibition (IC50 1.5 μg/ml) | researchgate.net |

| Leukemia | HL-60, KBM-5, MOLT-4, U937 | 5-hydroxy-3,6,7,8,3′,4′-pentamethoxyflavone, 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | Strong inhibitory activity, significant growth inhibition | iiarjournals.orgresearchgate.netresearchgate.net |

| Myeloma | Not specified | 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | Inhibition of proliferation at 1 μM | iiarjournals.orgnih.govresearchgate.netnih.gov |

A key mechanism underlying the anticancer effects of pentamethoxyflavones is the induction of apoptosis (programmed cell death) and cell cycle arrest.

Studies have shown that a dihydroxy-pentamethoxyflavone can induce G2/M and subG1 cell cycle arrest. iiarjournals.orgnih.gov This is accompanied by an increase in the levels of cell cycle inhibitors p21WAF1/CIP1 and p27KIP1, and a reduction in the expression of proteins that promote cell cycle progression, such as cyclin D1, CDC2, and c-MYC. iiarjournals.orgnih.gov

The induction of apoptosis by pentamethoxyflavones has been demonstrated through various assays. For instance, a dihydroxy-pentamethoxyflavone was shown to induce apoptosis as indicated by annexin (B1180172) V staining and TUNEL assay. iiarjournals.orgnih.gov This process involves the activation of caspases, which are key executioners of apoptosis. Specifically, the activation of caspase-8, -9, and -3 has been observed, followed by the cleavage of PARP (poly(ADP-ribose) polymerase). iiarjournals.org

Furthermore, the modulation of Bcl-2 family proteins, which are crucial regulators of apoptosis, has been reported. A dihydroxy-pentamethoxyflavone was found to suppress the expression of anti-apoptotic proteins such as survivin, XIAP, cFLIP, MCL-1, BCL-2, and BCL-xL, while up-regulating the pro-apoptotic protein BAX. iiarjournals.org

In breast cancer cells, polymethoxyflavones have been shown to induce Ca2+-mediated apoptosis. nih.gov This involves an increase in intracellular calcium concentration, leading to the activation of Ca2+-dependent apoptotic proteases like μ-calpain and caspase-12. nih.gov

The table below details the effects of pentamethoxyflavones on apoptosis and the cell cycle.

| Effect | Mechanism | Cell Line(s) | Compound | Citation |

| Cell Cycle Arrest | G2/M and subG1 arrest | Not specified | 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | iiarjournals.orgnih.gov |

| Upregulation of p21WAF1/CIP1 and p27KIP1 | Not specified | 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | iiarjournals.orgnih.gov | |

| Downregulation of cyclin D1, CDC2, c-MYC | Not specified | 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | iiarjournals.orgnih.gov | |

| Apoptosis Induction | Activation of caspase-8, -9, -3 | Not specified | 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | iiarjournals.org |

| PARP cleavage | Breast cancer (MCF-7), Lung cancer (A549) | Pentamethoxyflavones | vulcanchem.com | |

| Downregulation of survivin, XIAP, cFLIP, MCL-1, BCL-2, BCL-xL | Not specified | 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | iiarjournals.org | |

| Upregulation of BAX | Not specified | 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | iiarjournals.org | |

| Ca2+-mediated apoptosis | Breast cancer (MCF-7) | Polymethoxyflavones | nih.gov |

Modulation of Specific Oncogenic Signaling Pathways

Research has shown that certain derivatives of pentamethoxyflavone can influence the AKT-Glycogen Synthase Kinase 3 beta (GSK3β) signaling pathway, which is crucial in various cellular processes, including cell survival and proliferation. nih.govabcam.cn AKT, a serine/threonine kinase, is a central component of the phosphatidylinositide-3-kinase (PI3K) pathway. nih.gov Upon activation, AKT phosphorylates and inactivates GSK3β. nih.govabcam.cn

A dihydroxy-pentamethoxyflavone derivative, 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone (DH-PMF), has been observed to inhibit the activation of both AKT and GSK3β. nih.gov This inhibition of the PI3K/AKT/GSK3β pathway is suggested as a likely mechanism through which this compound suppresses tumor cell proliferation and induces apoptosis. nih.gov The suppression of AKT by this pentamethoxyflavone derivative also leads to a decrease in the phosphorylation of its substrate, GSK3β. nih.gov It is noteworthy that fibroblasts with a genetic deletion of GSK3β were more sensitive to the cytotoxic effects of DH-PMF, further supporting the involvement of this pathway. nih.gov

Table 1: Effect of a Dihydroxy-pentamethoxyflavone on Key Proteins in the AKT/GSK3β Pathway

| Protein | Effect of DH-PMF | Implication |

|---|---|---|

| AKT | Inhibition of phosphorylation (activation) | Reduces cell survival signals |

| GSK3β | Suppression of phosphorylation | Implicated in cell proliferation suppression |

3′,4′,5′,5,7-Pentamethoxyflavone (PMF) has been identified as an inhibitor of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.govnih.gov The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, but its overactivation in cancer cells can lead to chemotherapy resistance. nih.govfrontiersin.org

In cisplatin-resistant non-small cell lung cancer (A549/CDDP) cells, which exhibit higher baseline levels of Nrf2 and its target genes, PMF treatment leads to a dose-dependent reduction in the protein levels of Nrf2. nih.gov This, in turn, results in the downregulation of Nrf2 downstream target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). nih.govnih.govbiocrick.com The inhibition of this pathway by PMF helps to reverse the chemoresistant phenotype. nih.govmdpi.com

Table 2: Impact of 3′,4′,5′,5,7-Pentamethoxyflavone on the Nrf2 Pathway in Cisplatin-Resistant A549 Cells

| Target Protein | Effect of PMF Treatment | Reference |

|---|---|---|

| Nrf2 | Reduced protein levels | nih.gov |

| HO-1 | Downregulated expression | nih.govbiocrick.com |

| NQO1 | Downregulated expression | nih.govbiocrick.com |

| GCLC | Downregulated expression | nih.govbiocrick.com |

The Unfolded Protein Response (UPR) is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). nih.govoncotarget.com This adaptive mechanism aims to restore protein homeostasis but can trigger apoptosis if ER stress is prolonged or severe. mdpi.comresearchgate.net The UPR is managed by three main ER transmembrane sensors: inositol-requiring enzyme 1 (IRE1), protein kinase R (PKR)-like ER kinase (PERK), and activating transcription factor 6 (ATF6). nih.govelifesciences.org While the direct effects of this compound on the UPR are not extensively detailed in the provided context, the interplay between cellular stress pathways suggests this is a plausible area for its activity.

The RAB subfamily of small GTPases represents the largest group within the Ras-like GTPase superfamily, with over 60 members in the human genome. nih.govfrontiersin.org These proteins are essential regulators of intracellular vesicle trafficking, including processes like vesicle formation, transport, and fusion. frontiersin.org They function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. frontiersin.org Different Rab proteins are associated with specific organelles and trafficking pathways, playing a crucial role in maintaining cellular homeostasis. frontiersin.orgmdpi.com Recent studies have identified Rab GTPases as key signals in selective autophagy, where they can label cargo for degradation. nih.gov There is no specific information in the provided results directly linking this compound to the modulation of the RAB subfamily of small GTPases.

Unfolded Protein Response (UPR)

Sensitization of Chemoresistant Cancer Cells to Agents (e.g., Cisplatin)

3′,4′,5′,5,7-Pentamethoxyflavone (PMF) has demonstrated the ability to act as a chemosensitizer, enhancing the efficacy of conventional chemotherapeutic drugs like cisplatin in resistant cancer cells. nih.govnih.govbiocrick.com This effect is prominently linked to its inhibition of the Nrf2 signaling pathway. nih.govdovepress.com

In studies using cisplatin-resistant human non-small cell lung cancer cells (A549/CDDP), it was found that these cells have significantly higher expression levels of Nrf2 and its target genes (GCLC, HO-1, NQO1) compared to their cisplatin-sensitive counterparts. nih.govnih.gov Treatment with PMF sensitized these resistant cells to cisplatin, leading to a substantial induction of apoptosis compared to treatment with cisplatin alone. nih.govbiocrick.com The reversal of chemoresistance was diminished when Nrf2 was knocked down using siRNA, confirming that the sensitizing effect of PMF is mediated, at least in part, through the downregulation of the Nrf2 pathway. nih.govnih.gov These findings suggest that PMF could serve as an effective adjuvant to improve the effectiveness of chemotherapy in drug-resistant cancers. nih.govbiocrick.com

Research on Anti-inflammatory Mechanisms

Polymethoxyflavones (PMFs), including various pentamethoxyflavone isomers, exhibit anti-inflammatory properties. vulcanchem.commdpi.com One of the key mechanisms underlying this activity is the inhibition of pro-inflammatory mediators. For instance, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), certain pentamethoxyflavones have been shown to reduce the production of nitric oxide (NO). vulcanchem.com This reduction is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). vulcanchem.com

Other related polymethoxyflavones, such as 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) and 3,5,6,7,3′,4′-hexamethoxyflavone, have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) by inhibiting the activation of the NF-κB signaling pathway. spandidos-publications.comnih.gov While these are not the specific compound of focus, they highlight a common anti-inflammatory mechanism among polymethoxylated flavonoids.

Suppression of Inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin E2 (PGE2))

A consistent finding in pre-clinical studies is the ability of pentamethoxyflavones to suppress the production of critical inflammatory mediators. In LPS-stimulated RAW 264.7 macrophages, pentamethoxyflavones have been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2). vulcanchem.comnih.gov For instance, some pentamethoxyflavones have been observed to decrease NO production by 70–80% at a concentration of 50 μM in these cells. vulcanchem.com This effect is dose-dependent. nih.gov Similarly, a derivative, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone, also demonstrated a reduction in NO levels in LPS-activated BV-2 microglial cells. nih.gov The suppression of these mediators is a crucial aspect of the compound's anti-inflammatory profile, as excessive production of NO and PGE2 is associated with chronic inflammatory conditions.

Inhibition of Key Inflammatory Enzymes (e.g., Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2))

The reduction in NO and PGE2 production by this compound and its analogs is directly linked to the inhibition of the enzymes responsible for their synthesis. Research has shown that these compounds inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). vulcanchem.comnih.gov This inhibition occurs at both the protein and mRNA levels. nih.gov For example, 5,6,7-trimethoxyflavone (B192605), a related compound, was found to dose-dependently inhibit iNOS and COX-2 at the protein, mRNA, and promoter binding levels. nih.gov A derivative, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone, also showed inhibitory effects on iNOS and COX-2 in LPS-activated microglia. nih.gov

Reduction of Pro-inflammatory Cytokines (e.g., IL-6, IL-1β, TNF-α)

Beyond mediators and enzymes, this compound and its related compounds effectively reduce the production of pro-inflammatory cytokines. In LPS-stimulated RAW 264.7 macrophages, treatment with polymethoxyflavones has led to a significant decrease in the levels of interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.govnih.govfrontiersin.org This suppression has been observed at both the protein and mRNA expression levels. nih.govnih.gov For instance, 5,6,7-trimethoxyflavone was shown to inhibit the production and mRNA expression of TNF-α, IL-1β, and IL-6 in LPS-induced macrophages. nih.gov Similarly, polymethoxyflavones extracted from Bauhinia championii significantly reduced the mRNA levels of these pro-inflammatory factors in the lung tissues of LPS-treated mice. frontiersin.org

Interaction with Inflammatory Signaling Pathways:

The anti-inflammatory effects of this compound are underpinned by its interaction with and modulation of key intracellular signaling pathways that orchestrate the inflammatory response.

Research on a derivative, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone, has shown that it can inhibit the Toll-like receptor 4 (TLR4)-mediated myeloid differentiation primary response gene 88 (MyD88) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govtandfonline.com This includes the suppression of the phosphorylation of p38, ERK, and JNK in LPS-activated BV-2 microglial cells. nih.gov Another related compound, 3,5,6,7,3′,4′-hexamethoxyflavone, was found to inhibit the phosphorylation of ERK protein expression in LPS-induced RAW 264.7 cells, suggesting its anti-inflammatory actions are mediated via the ERK pathway. nih.gov

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory compounds. frontiersin.org Flavonoids, including pentamethoxyflavones, have been reported to interfere with the NF-κB pathway. cornell.edu Specifically, related compounds have been shown to suppress the transcriptional activity of NF-κB. nih.gov This is achieved by inhibiting the phosphorylation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By preventing IκB-α degradation, the translocation of the NF-κB p65 subunit to the nucleus is decreased, thereby reducing the expression of pro-inflammatory genes. nih.govspandidos-publications.com A derivative, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone, also demonstrated suppression of the TLR4-mediated MyD88/NF-κB pathway. nih.gov

The Signal Transducer and Activator of Transcription 3 (STAT3) is another important pathway in inflammation. Research on sinensetin (B1680974), a pentamethoxyflavone, has shown that it can inhibit the phosphorylation of STAT3 in stimulated human mast cells. koreamed.orgkoreamed.org This inhibition of STAT3 phosphorylation is believed to contribute to the suppression of inflammatory mediator production. koreamed.orgkoreamed.org Furthermore, a derivative, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone, was found to inhibit the expression of phosphorylated STAT3 proteins in LPS-induced BV-2 microglial cells. nih.govtandfonline.com

Table 1: Summary of Pre-clinical Research Findings for this compound and Related Compounds

Nuclear Factor-kappa B (NF-κB) Pathway (e.g., nuclear translocation, IκB phosphorylation)

Research on Antioxidant and DNA Protective Effects

Sinensetin has demonstrated significant antioxidant properties in various experimental settings. Its mechanisms involve direct radical scavenging and the modulation of endogenous antioxidant systems, which contribute to the protection of cellular components, including DNA, from oxidative damage.

Pre-clinical research has established that sinensetin possesses notable antioxidant efficacy. It can effectively mitigate cellular and tissue damage by scavenging free radicals and inhibiting lipid peroxidation. tandfonline.com Studies utilizing 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), a compound that thermally decomposes to generate peroxyl and other radicals, have shown that sinensetin can alleviate the resulting oxidative stress. tandfonline.com In zebrafish models, sinensetin treatment effectively counteracted the effects of AAPH-induced oxidative stress by enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). tandfonline.com

Another study reported that while sinensetin showed low activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, it exhibited antioxidant activity comparable to vitamin E in a dichlorofluorescin (DCFH) fluorescence-scavenging assay. frontiersin.org Furthermore, sinensetin demonstrated a dose-dependent scavenging effect on superoxide anions. frontiersin.org These findings underscore its role as a multifaceted antioxidant. nih.gov

| Treatment Group | Malondialdehyde (MDA) Content | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| AAPH Model | Significantly Increased | Significantly Decreased | Significantly Decreased |

| AAPH + Sinensetin | Significantly Decreased vs. AAPH Model | Significantly Increased vs. AAPH Model | Significantly Increased vs. AAPH Model |

Oxidative stress, characterized by an excess of free radicals, can lead to significant damage to cellular macromolecules, including proteins, lipids, and DNA. tandfonline.com By mitigating oxidative stress, sinensetin helps protect against this damage. Research has shown that sinensetin administration can attenuate oxidative stress and inflammatory levels in periodontal ligament cells under inflammatory conditions. doaj.org

Radical Scavenging Capabilities (e.g., Peroxyl Radicals)

Neurobiological Research and Mechanisms

Sinensetin has been investigated for its effects on the nervous system, with studies highlighting its potential to promote neuronal development and counteract neuroinflammatory processes. These activities are linked to its ability to modulate specific intracellular signaling pathways.

Studies have indicated that sinensetin can promote the physical development of neurons. One report noted that sinensetin induced neurite outgrowth in cultured cells after 48 hours of exposure. nih.gov In a study using an in vivo zebrafish model, sinensetin was found to alleviate abnormal development of neurons in the olfactory bulb, telencephalon, and diencephalon that was caused by AAPH-induced oxidative stress. tandfonline.com It significantly inhibited the AAPH-induced decrease in the number of neurons in these brain regions, suggesting a neuroprotective and pro-developmental role. tandfonline.com Another study found that sinensetin isolated from Citrus reticulata peel enhanced CRE (cAMP response element)-mediated transcription in cultured hippocampal neurons, an activity crucial for neuronal plasticity and survival. nih.gov

| Brain Region | Control Group (Neuron Count) | AAPH Model Group (Neuron Count) | AAPH + Sinensetin Group (Neuron Count) |

|---|---|---|---|

| Telencephalon | ~479 | ~354 | ~401-417 |

| Diencephalon | ~357 | ~258 | ~254-310 |

| Olfactory Bulb | ~183 | ~130 | ~151-175 |

Sinensetin exhibits significant anti-inflammatory properties relevant to neuroinflammation. nih.gov In macrophage-mediated inflammation models, which share pathways with microglial activation, sinensetin has been shown to suppress inflammation induced by lipopolysaccharide (LPS). acs.org Mechanistically, it inhibits the polarization of M1-type (pro-inflammatory) macrophages and the formation of the NLRP3 inflammasome, a key component of the inflammatory response. acs.org This leads to a significant decrease in the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while increasing the anti-inflammatory cytokine IL-10. acs.org Furthermore, research has shown that sinensetin can abrogate the activation of pro-inflammatory signaling pathways, including NF-κB, triggered by influenza virus infection, which is also relevant to CNS inflammation. acs.org

The neurobiological and anti-inflammatory effects of sinensetin are underpinned by its interaction with specific signaling cascades. Research has identified sinensetin as a selective inhibitor of mitogen-activated protein kinase kinase 6 (MKK6). nih.gov By inhibiting MKK6, sinensetin effectively reduces the subsequent activation of its downstream target, p38 MAPK, a key regulator of inflammation and stress responses. nih.gov

Studies have also demonstrated that sinensetin can inactivate other pro-inflammatory pathways, including the ERK1/2 MAPK and NF-κB signaling cascades. acs.org In addition to the MAPK family, sinensetin has been shown to influence the Glycogen Synthase Kinase-3β (GSK-3β) pathway. It can protect against fibrosis by inhibiting GSK-3β-mediated Wnt/β-Catenin signaling, a pathway also implicated in neuronal development and function. researchgate.net The inactivation of GSK-3β can also be regulated by p38 MAPK, suggesting a potential cross-talk between these pathways that sinensetin may influence. nih.govfrontiersin.org

Based on a comprehensive review of available research, there is currently insufficient scientific literature specifically on the chemical compound This compound to address the detailed molecular and cellular mechanisms outlined in your request.

The search for pre-clinical research data corresponding to the specified topics yielded information on related isomers, such as 5,7,3',4',5'-pentamethoxyflavone and 3,5,7,3',4'-pentamethoxyflavone, but not on this compound itself.

Specifically, no research findings were identified for This compound in the following areas:

Induction of Brain-Derived Neurotrophic Factor (BDNF) Production in Animal Models

Anti-Obesity Mechanisms in Pre-Clinical Models , including pancreatic lipase inhibition, reduction of adipocyte lipid accumulation, or effects in obese zebrafish models.

Regulation of Vascular Function in Animal Models through eNOS or cystathionine (B15957) gamma-lyase (CSE) proteins.

Enzyme Inhibition in Metabolic Pathways , including Xanthine Oxidase or PCSK9 mRNA expression.

Due to the strict requirement to focus solely on This compound and the lack of available data for this specific compound within the requested research areas, it is not possible to generate the article as outlined. Providing information on its isomers would fall outside the explicit scope of your instructions.

Metabolic Regulation Research

Enzyme Inhibition in Metabolic Pathways:

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition

The compound this compound, also known as sinensetin, has been investigated for its potential to inhibit Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), a key enzyme in the production of amyloid-β protein (Aβ), which is a hallmark of Alzheimer's disease. nih.gov Research has shown that certain polymethoxyflavones (PMFs) found in citrus peels can block BACE1 activity. nih.gov

In one study, sinensetin demonstrated dose-dependent inhibition of BACE1 with an IC₅₀ value of 6.3 x 10⁻⁵ M. nih.gov This inhibitory activity was compared to other PMFs like tangeretin (B192479) and nobiletin, which showed IC₅₀ values of 4.9 x 10⁻⁵ M and 5.9 x 10⁻⁵ M, respectively. nih.gov The shared structural features of these compounds, including methoxy (B1213986) groups at specific positions on the A and B rings, are thought to contribute to their BACE1-suppressive capabilities. nih.gov

Another study comparing various flavonoids noted a significant decrease in BACE1 inhibitory activity for sinensetin (IC₅₀ of 63.00 μM) compared to 3′,4′,5,7-tetramethoxyflavone (IC₅₀ of 1.66 μM), suggesting that steric hindrance may play a role. mdpi.com Despite this, docking and kinetics studies have proposed that 3,5,7,3′,4′-pentamethoxyflavone may act as an allosteric inhibitor of BACE1. mdpi.com Further analysis of flavonoid interactions with BACE1 indicated that while many flavonoids share a common π–π interaction with the Tyr71 residue, 3,5,7,3′,4′-pentamethoxyflavone was an exception. nih.gov

Table 1: BACE1 Inhibitory Activity of this compound (Sinensetin) and Related Flavonoids

| Compound | IC₅₀ (M) | IC₅₀ (µM) | Source |

| This compound (Sinensetin) | 6.3 x 10⁻⁵ | 63.00 | nih.govmdpi.com |

| Tangeretin | 4.9 x 10⁻⁵ | 49.00 | nih.govmdpi.com |

| Nobiletin | 5.9 x 10⁻⁵ | 59.00 | nih.govmdpi.com |

| 3′,4′,5,7-Tetramethoxyflavone | 1.66 | mdpi.com |

CYP1A1 Enzyme Activity and Protein Expression

The cytochrome P450 family 1 subfamily A member 1 (CYP1A1) is an enzyme involved in the metabolism of various compounds, including pro-carcinogens. nih.govgenecards.org Its expression is typically found in extrahepatic tissues and can be induced by certain chemicals. swu.ac.th Research has explored the interaction between flavonoids and CYP1A1.

One study investigating the effects of 5-methoxyflavone (B191841) (5-MF) on non-alcoholic fatty liver disease identified cytochrome P450 1A1 (CYP1A1) as a target. The study found that 5-MF improved triglyceride deposition by inhibiting the enzyme activity and protein expression of CYP1A1. researchgate.net While this study focused on a related methoxyflavone, it highlights the potential for this class of compounds to interact with and modulate CYP1A1.

Studies have shown that CYP1A1 is overexpressed in various tumors, including those of the colon and bladder, making it a potential target for cancer therapy. nih.govresearchgate.net The expression and activity of CYP1A1 can be influenced by various factors, including genetic polymorphisms. nih.gov

Research on Intestinal Barrier Promoting Effects (e.g., tight junction protein expression in Caco-2 cells)

The integrity of the intestinal barrier is crucial for health, and its disruption is linked to various diseases. Tight junctions (TJs) are key protein complexes that regulate intestinal permeability. Research using the human intestinal Caco-2 cell line has investigated the effects of 3,5,7,3′,4′-pentamethoxyflavone (PMF) on the intestinal barrier.

One study demonstrated that PMF enhances the intestinal barrier function in Caco-2 cells. researchgate.net Treatment with 100 μM PMF led to an increase in the total expression of several tight junction proteins, including ZO-1, ZO-2, occludin, claudin-1, claudin-3, and claudin-4, with effects observed at various time points from 3 to 48 hours. researchgate.net The study also found that PMF increased the cytoskeletal association of these proteins, which is crucial for their function. researchgate.net

Furthermore, the research indicated that PMF enhances the barrier function through transcriptional regulation. It was shown to increase the mRNA expression of Tj1 (ZO-1), Ocln (occludin), Cldn3 (claudin-3), and Cldn4 (claudin-4). researchgate.net This suggests that the compound promotes the synthesis of these essential barrier-forming proteins at the genetic level. The maintenance of the intestinal epithelial TJ barrier is known to be dependent on factors like intracellular zinc, which regulates the expression of proteins such as claudin-3 and occludin. physiology.org

Table 2: Effect of 3,5,7,3′,4′-Pentamethoxyflavone (PMF) on Tight Junction Protein Expression in Caco-2 Cells

| Tight Junction Protein | Effect of PMF Treatment | Time Points of Observation | Source |

| ZO-1 | Increased total expression and cytoskeletal association | 3, 6, 12, 24, 48 h | researchgate.netresearchgate.net |

| ZO-2 | Increased total expression and cytoskeletal association | 3, 6, 12, 24, 48 h | researchgate.netresearchgate.net |

| Occludin | Increased total expression and cytoskeletal association | 3, 6, 12, 24, 48 h | researchgate.netresearchgate.net |

| Claudin-1 | Increased total expression and cytoskeletal association | 3, 6, 12, 24, 48 h | researchgate.netresearchgate.net |

| Claudin-3 | Increased total expression and cytoskeletal association | 3, 6, 12, 24, 48 h | researchgate.netresearchgate.net |

| Claudin-4 | Increased total expression and cytoskeletal association | 3, 6, 12, 24, 48 h | researchgate.netresearchgate.net |

Other Investigated Biological Activities in Research Models

Anti-microbial and Anti-fungal Properties

Extracts from Chromolaena odorata, containing 3',4',5,6,7-Pentamethoxyflavone (Sinensetin), have demonstrated antibacterial activity against several diarrheal strains. scirp.org Another study investigated a mixture of 8-hydroxy-3,4',5,6,7-pentamethoxyflavone and 8-hydroxy-3,3',4',5,6,7-hexamethoxyflavone from Citrus aurantifolia and found that the mixture was active against all tested phytopathogenic and human pathogenic fungi in a preliminary bioautography analysis. scielo.brscispace.com However, a subsequent microdilution method showed only discrete activity. scielo.br Extracts from citrus peels containing polymethoxylated flavonoids, including tangeritin and nobiletin, have also shown antimicrobial activity, particularly against the human pathogens Trichophyton mentagrophytes and Microsporum canis. nih.gov

Inhibition of Chemical Mediator Release (e.g., RBL-2H3 cells)

Research has shown that extracts from thyme, containing 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone, exhibit potent inhibitory activity against the release of chemical mediators from rat basophilic leukemia (RBL-2H3) cells. jst.go.jptandfonline.comtandfonline.com This cell line is a model for studying allergic reactions, as it releases substances like histamine (B1213489) upon stimulation. tandfonline.complos.org The study isolated several active flavones from thyme and suggested that these compounds could inhibit the degranulation process in these cells. tandfonline.comresearchgate.net

Inhibition of Collagenase Activity and Induction of Type I Procollagen (B1174764) Synthesis (e.g., HDFn cells)

A related compound, 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF), isolated from Citrus unshiu peels, has been studied for its effects on skin photoaging in human dermal fibroblast neonatal (HDFn) cells. mdpi.comchemfaces.com This research demonstrated that HMF inhibited collagenase activity, the enzyme that breaks down collagen, and increased the content of type I procollagen, a precursor to collagen. mdpi.comchemsrc.com HMF also suppressed the expression of matrix metalloproteinase 1 (MMP-1) and induced the expression of type I procollagen protein in UV-induced HDFn cells. mdpi.comresearchgate.net These effects are linked to the modulation of the MAPK and TGF-β/Smad signaling pathways. mdpi.com

Vi. Structure Activity Relationship Sar Studies of Pentamethoxyflavones

Impact of Methoxylation and Hydroxylation Patterns on Biological Activities

The substitution pattern of methoxy (B1213986) and hydroxyl groups on the flavone (B191248) core significantly modulates a wide range of biological effects, including cytotoxicity, antioxidant capacity, and anti-inflammatory actions.

Cytotoxicity: The degree of methoxylation is a key determinant of a flavone's cytotoxic potential. Studies on various cancer cell lines reveal that increasing the number of methoxy groups on the A-ring can enhance inhibitory activity against cancer cells. mdpi.com However, this effect is nuanced. For instance, a methoxy group at the C5 position can sometimes reduce activity due to steric hindrance. mdpi.com In contrast, the presence of hydroxyl groups, particularly at the C5 and/or C7 positions, is associated with higher cytotoxicity. ualberta.ca Flavonoids with a 5,7-dimethoxy substitution pattern show intermediate cytotoxicity. ualberta.ca The absence of a C5-OH group can lead to poor cytotoxicity in some cases. researchgate.net For example, a comparison between a flavonoid with a 5,6,7-trimethoxy pattern and one with a 5,7-dimethoxy pattern showed that the latter was more cytotoxic, with IC50 values of 0.9 μM and 0.4 μM, respectively, against a specific cell line. ualberta.ca

Antioxidant Effects: The antioxidant activity of flavonoids is strongly influenced by the presence and position of hydroxyl groups. These groups can donate hydrogen atoms to neutralize free radicals. researchgate.net A free hydroxyl group at the C3 position is considered essential for potent antioxidant properties. nih.gov Generally, an increase in the number of phenolic hydroxyl groups correlates with enhanced antioxidant activity. nih.gov Conversely, increasing the number of methoxy groups tends to decrease antioxidant capacity. ualberta.ca This is because O-methylation protects the free phenolic hydroxyl groups, which are key for radical scavenging. researchgate.net

Antibacterial and Anti-inflammatory Effects: Hydroxylation is also critical for antibacterial activity. Flavonoids with hydroxyl groups at positions 5, 6, and 7 on the A-ring or at the 3' and 4' positions on the B-ring are essential for inhibiting the growth of certain bacteria like M. tuberculosis. mdpi.com However, methoxylation can have the opposite effect; compounds like tangeretin (B192479) (a pentamethoxyflavone) show lower antibacterial activity than their hydroxylated counterparts. mdpi.com For anti-inflammatory activity, methoxylation appears beneficial, potentially by inhibiting the NF-kB signaling pathway. scienceopen.com Polymethoxyflavones (PMFs) are recognized for their anti-inflammatory properties, which involve inhibiting the expression of pro-inflammatory genes and mediators. researchgate.net

| Flavonoid Structure/Substitution | Biological Activity | Effect | Source |

| Increasing -OCH3 groups on A-ring | Cytotoxicity | Enhanced activity | mdpi.com |

| -OH groups at C5 and/or C7 | Cytotoxicity | Higher activity | ualberta.ca |

| -OCH3 groups at C5 and C7 | Cytotoxicity | Intermediate activity | ualberta.ca |

| Increasing -OH groups | Antioxidant Activity | Enhanced activity | nih.gov |

| Increasing -OCH3 groups | Antioxidant Activity | Decreased activity | ualberta.ca |

| -OH groups on A-ring and B-ring | Antibacterial Activity | Essential for activity | mdpi.com |

| -OCH3 groups | Antibacterial Activity | Reduced activity | mdpi.com |

| Methoxylation | Anti-inflammatory Activity | Enhanced activity | scienceopen.com |

Significance of Specific Substitution Positions

The specific location of functional groups on the flavonoid skeleton is a critical factor governing bioactivity.

C5-OH Group: The hydroxyl group at the C5 position plays a significant role in membrane-dependent processes and is often important for cytotoxic and anti-inflammatory activities. nih.govmdpi.com The presence of a C5-OH group is also a key feature for the radical scavenging activity of flavonoids. researchgate.net However, for some enzyme inhibitions, like aldose reductase, the C5-OH group may not be essential. mdpi.com Methoxylation at the C5 position has been shown to significantly influence the bioactivities of PMFs, including effects on diabetes and mutagenicity. arabjchem.orgarabjchem.org

C3-OH Group: A free hydroxyl group at the C3 position is crucial for the antioxidant properties of flavonols. nih.gov It is also associated with potent anti-inflammatory effects, such as the inhibition of COX-2. nih.gov In contrast, the absence of this group, as seen in flavones, or its substitution (e.g., glycosylation) can reduce these activities. nih.gov

C8-OCH3 Group: The presence of a methoxy group at the C8 position appears to be significant for certain biological activities. In SAR analyses of nobiletin (B1679382) and tangeretin derivatives, a methoxy group at C8 was found to be essential for anti-proliferative activity. researchgate.net Similarly, for antibacterial effects, a methoxy group at C8 seemed to increase activity, contrasting with the general trend of methoxylation reducing such effects. mdpi.com

3'-Position Modifications: The B-ring, particularly the 3'-position, is a key site for modifications that influence biological activity. A study on 3',4',5',5,7-Pentamethoxyflavone (B192069) identified the 3'-position as a suitable point for modification without losing anticancer activity. kent.ac.uk The presence of methoxy groups at the 3' and 5' positions has been linked to the inhibition of P-glycoprotein, a protein involved in multidrug resistance in cancer. ualberta.ca However, for antidiabetic activity, a single methoxy group at the C-3' position can diminish the effect. arabjchem.orgarabjchem.org

Influence of Overall Molecular Lipophilicity and Polarity on Activity

The balance between lipophilicity (fat-solubility) and polarity (water-solubility) is a master regulator of a flavonoid's biological action, governing its ability to cross cell membranes and reach intracellular targets.

Methoxylation increases the lipophilicity of flavonoids. researchgate.net This enhanced lipophilicity generally improves biological activity by facilitating passage through the lipid bilayers of plasma membranes, leading to higher intracellular concentrations. arabjchem.orgarabjchem.org This is a proposed reason why PMFs like nobiletin and tangeretin show significant growth inhibition in cancer cells, whereas more polar polyhydroxyflavonoids are less effective. globalsciencebooks.info The methoxy group itself can promote cytotoxic activity by facilitating binding to target proteins and activating cell death pathways. researchgate.net

Computational Chemistry and Molecular Modeling for SAR Prediction and Target Interaction

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for predicting the biological activity of flavonoids and understanding their interactions with molecular targets. ujpronline.comacquirepublications.org These in silico techniques allow researchers to model how a ligand, such as a pentamethoxyflavone, fits into the binding site of a target protein. nih.govmdpi.com

Molecular docking studies have been used to screen libraries of compounds against key protein targets in diseases like cancer and viral infections. nih.govchemrxiv.org For example, docking studies with 3',4',5',5,7-Pentamethoxyflavone have helped to identify potential cellular targets in colorectal cancer, with pathway analysis suggesting involvement in cellular stress responses. kent.ac.uk Similarly, docking has been used to analyze the binding of various flavonoids to the BACE1 enzyme, a target in Alzheimer's disease, revealing that specific π-π interactions with amino acid residues like Tyr71 are common among active compounds. nih.gov

These computational approaches can predict binding affinities (often expressed as a docking score or binding free energy) and identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. ujpronline.commdpi.com This information helps to rationalize observed SAR and guide the design of new, more potent derivatives. For instance, after a computational study identified the 3'-position of 3',4',5',5,7-Pentamethoxyflavone as a suitable point for modification, a photoaffinity probe was synthesized to experimentally validate the predicted protein targets. kent.ac.uk By combining computational modeling with experimental validation, researchers can accelerate the discovery and optimization of flavonoid-based therapeutic agents. acquirepublications.org

Vii. Advanced Analytical Methodologies for Research and Quantification of 3,4 ,5,6,7 Pentamethoxyflavone

Chromatographic Techniques for Quantification in Complex Biological Matrices

Chromatographic methods are fundamental for separating PMF from other components in biological matrices like plasma and tissues, allowing for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection:

A validated HPLC method with UV detection has been successfully employed to measure PMF levels in mouse plasma and intestinal mucosa. nih.gov This method is a modification of a technique originally developed for tricin. nih.gov The analysis is typically performed on a C18 column, with detection at a specific wavelength, such as 324 nm, where PMF exhibits strong absorbance. nih.gov Tricin is often used as an internal standard to ensure accuracy. nih.gov

For plasma samples, solid-phase extraction is an effective method for isolating PMF before HPLC analysis. nih.gov In the case of intestinal mucosa, protein precipitation using an organic solvent has shown satisfactory accuracy and precision. nih.gov The method has demonstrated linearity in the range of 100-2000 ng/mL for plasma and 1.0-40 µg/mL for mucosa. nih.gov Recovery rates for this assay are typically high, falling between 85% and 103% for both plasma and mucosa, with a relative standard deviation of less than 15%. nih.gov The lower limits of quantitation are reported to be 100 ng/mL for plasma and 1.0 µg/mL for mucosa. nih.gov This robust method has enabled the measurement of steady-state concentrations of PMF in preclinical studies. nih.gov

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS):

For enhanced sensitivity and selectivity, Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry is often the method of choice. UPLC offers significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. science.gov When combined with an electrospray ionization (ESI) source and a mass spectrometer (MS), it allows for the highly specific detection and quantification of compounds based on their mass-to-charge ratio. rsc.orgresearchgate.net

UPLC-ESI-MS methods, particularly with a Quadrupole Time-of-Flight (QToF) mass analyzer, have been established for the comprehensive analysis of polymethoxyflavones, including pentamethoxyflavones, in various biological and botanical samples. rsc.orgresearchgate.net These methods are powerful for both qualitative identification, through the analysis of MS/MS fragmentation patterns, and quantitative analysis. rsc.orgresearchgate.net The high resolution and accuracy of QToF-MS enable the confident identification of metabolites. rsc.org Rapid resolution liquid chromatography (RRLC) coupled with ESI-MS/MS is another powerful variant that saves time and increases sensitivity in the quantitative analysis of multiple components. nih.gov

Interactive Data Table: HPLC Method Parameters for PMF Quantification

| Parameter | Details | Source |

| Technique | High-Performance Liquid Chromatography with UV Detection | nih.gov |

| Column | Hypersil-BDS C18 | nih.gov |

| Detection Wavelength | 324 nm | nih.gov |

| Internal Standard | Tricin | nih.gov |

| Linear Range (Plasma) | 100-2000 ng/mL | nih.gov |

| Linear Range (Mucosa) | 1.0-40 µg/mL | nih.gov |

| Lower Limit of Quantitation (Plasma) | 100 ng/mL | nih.gov |

| Lower Limit of Quantitation (Mucosa) | 1.0 µg/mL | nih.gov |

| Assay Recovery | 85-103% | nih.gov |

| Relative Standard Deviation | <15% | nih.gov |

Spectroscopic and Spectrometric Methods for Quantitative Research

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and purity assessment of PMF.

The chemical identity and structure of PMF are typically established using a combination of spectroscopic methods. researchgate.netscielo.br Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the molecular structure. researchgate.netscielo.br Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, further confirming the compound's identity. scielo.brnih.gov The purity of isolated or synthesized PMF is often ascertained using analytical HPLC coupled with a photodiode array (PDA) detector, which can provide UV-Vis spectra from 200 to 500 nm. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized in the analysis of plant extracts to identify various phytocomponents, including pentamethoxyflavones. jcdr.net This technique is particularly useful for volatile or derivatized compounds.

Cellular and Molecular Probing Techniques for Target Identification

Identifying the cellular targets of PMF is key to understanding its biological activities. Several advanced molecular biology techniques have been employed for this purpose.

Photoaffinity Labeling:

Photoaffinity labeling (PAL) is a powerful technique for identifying direct binding partners of a small molecule within a complex biological system. nih.gov This method involves synthesizing a probe molecule that is structurally similar to the compound of interest but also contains a photoreactive group (like a diazirine) and a reporter tag (like an alkyne handle for click chemistry). kent.ac.ukplos.orgsigmaaldrich.com

In the context of PMF research, a structure-activity relationship study identified a suitable position on the flavone (B191248) structure for modification without losing biological activity. kent.ac.uk This allowed for the synthesis of a photoaffinity labeling probe. kent.ac.uk When this probe is introduced to cells and activated by UV light, it covalently cross-links to its target proteins. nih.govplos.org The reporter tag then allows for the isolation and identification of these protein targets. nih.govplos.org

Pull-down Experiments and Mass Spectrometry Proteomics:

Following photoaffinity labeling, pull-down experiments are used to isolate the protein-probe complexes. kent.ac.uk If the probe has a biotin (B1667282) tag, streptavidin-coated beads can be used to "pull down" the biotinylated proteins. plos.org This technique, in general, uses a "bait" protein or a small molecule immobilized on a resin to capture interacting "prey" proteins from a cell lysate. creativebiomart.netnih.govnih.gov